2,3-Difluoro-4-vinylbenzotrifluoride
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Overview
Description
2,3-Difluoro-4-vinylbenzotrifluoride is an organic compound characterized by the presence of two fluorine atoms and a vinyl group attached to a benzene ring, along with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-4-vinylbenzotrifluoride typically involves the use of fluorinated precursors and specific reaction conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boron reagent with a halogenated aromatic compound in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-4-vinylbenzotrifluoride can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include epoxides, aldehydes, saturated derivatives, and various substituted aromatic compounds.
Scientific Research Applications
2,3-Difluoro-4-vinylbenzotrifluoride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-4-vinylbenzotrifluoride in various applications involves its ability to participate in specific chemical reactions due to the presence of fluorine atoms and a vinyl group. The fluorine atoms can influence the electronic properties of the compound, making it more reactive in certain contexts. The vinyl group allows for further functionalization through addition reactions, enabling the synthesis of a wide range of derivatives.
Comparison with Similar Compounds
Similar Compounds
4-Vinylbenzotrifluoride: Lacks the fluorine atoms at the 2 and 3 positions, resulting in different reactivity and properties.
2,3-Difluoro-4-hydroxybenzotrifluoride: Contains a hydroxyl group instead of a vinyl group, leading to different chemical behavior and applications.
3,4-Difluoro-2-methylbenzotrifluoride:
Uniqueness
2,3-Difluoro-4-vinylbenzotrifluoride is unique due to the combination of fluorine atoms and a vinyl group on the benzene ring, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of various fluorinated compounds and materials with specialized applications.
Properties
Molecular Formula |
C9H5F5 |
---|---|
Molecular Weight |
208.13 g/mol |
IUPAC Name |
1-ethenyl-2,3-difluoro-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H5F5/c1-2-5-3-4-6(9(12,13)14)8(11)7(5)10/h2-4H,1H2 |
InChI Key |
YZHLHNQKRMOLOE-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C(=C(C=C1)C(F)(F)F)F)F |
Origin of Product |
United States |
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